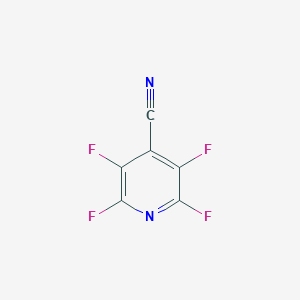

2,3,5,6-Tetrafluoro-4-piridinocarbonitrilo

Descripción general

Descripción

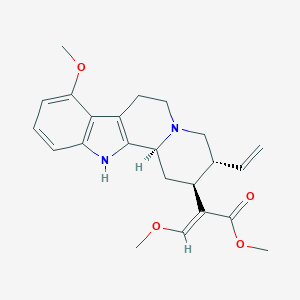

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a perfluorinated heteroaromatic compound . It reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives .

Synthesis Analysis

In one study, microwave-assisted synthesis was used to facilitate the nucleophilic substitution of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile with 2,3,6,7,10,11-hexahydroxy triphenylene . This compound also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Molecular Structure Analysis

The theoretical vibrational spectral features of 2,3,5,6 Tetrafluoro-4-pyridinecarbonitrile were explored and compared with experimental results . The geometrical parameters, vibrational wavenumbers, bonding features, and energies were calculated at the B3LYP level with the basis set 6-311++G (d,p) levels .Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives . It also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Physical And Chemical Properties Analysis

The molecular weight of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is 176.07 g/mol . Its molecular formula is C6F4N2 . The exact mass and monoisotopic mass are 175.99976066 g/mol . The topological polar surface area is 36.7 Ų . It has a complexity of 199 .Aplicaciones Científicas De Investigación

Bloques de construcción fluorados

Este compuesto es un compuesto heteroaromático perfluorado . Se utiliza como bloque de construcción en la síntesis de varios compuestos fluorados .

Síntesis de derivados de furo

El 2,3,5,6-Tetrafluoro-4-piridinocarbonitrilo reacciona con sistemas de 1,3-dicarbonilo para producir los derivados de furo fusionados correspondientes a [5,6]-anillo .

Síntesis de sistemas de pirimidinopiridina

Este compuesto reacciona con amidinas para producir un sistema de pirimidinopiridina fusionado a [6,6] a través de la sustitución nucleofílica en la posición C-3 del anillo de piridina seguido de una ciclización intramolecular sobre el grupo ciano colgante .

Reacción con nucleófilos centrados en azufre

El this compound reacciona con nucleófilos centrados en azufre .

Preparación de trifluoroisonicotinonitrilo

Este compuesto se puede utilizar en la preparación de 2-anilino-3,5,6-trifluoroisonicotinonitrilo

Mecanismo De Acción

Target of Action

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, also known as 2,3,5,6-Tetrafluoropyridine-4-carbonitrile, is a versatile intermediate in the production of agrochemicals and materials . It acts as a building block in the synthesis of various organic molecules .

Mode of Action

This compound reacts with amidines to yield a [6,6]-fused pyrimidinopyridine system . This reaction involves nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .

Biochemical Pathways

The formation of [6,6]-fused pyrimidinopyridine systems suggests its involvement in nucleophilic substitution reactions and intramolecular cyclizations .

Result of Action

The primary result of the action of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is the formation of [6,6]-fused pyrimidinopyridine systems . These systems are formed via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .

Safety and Hazards

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile has several hazard statements: H302 + H312 + H332 - H315 - H319 - H335 . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives . It also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile exerts its effects through a variety of mechanisms. It undergoes nucleophilic substitution at the C-3 position of the pyridine ring, followed by intramolecular cyclization onto the pendant cyano group . This reaction mechanism suggests potential interactions with biomolecules, possibly leading to enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXISJBVJNUKKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378788 | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16297-07-7 | |

| Record name | 4-Cyanotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

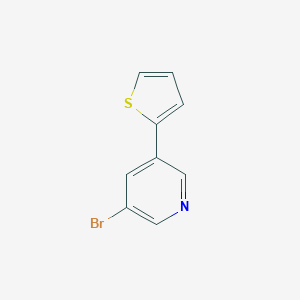

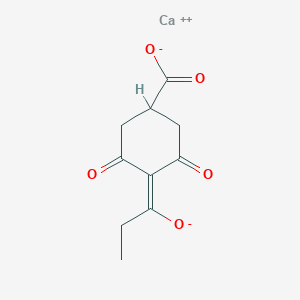

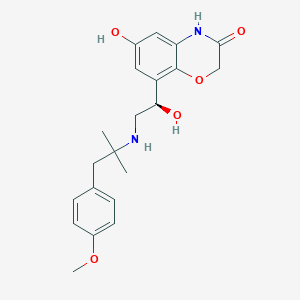

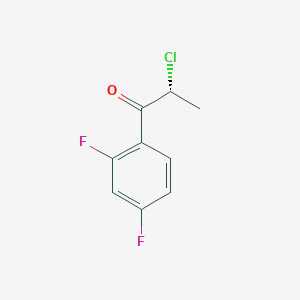

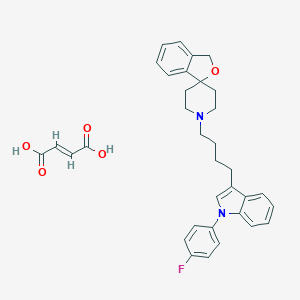

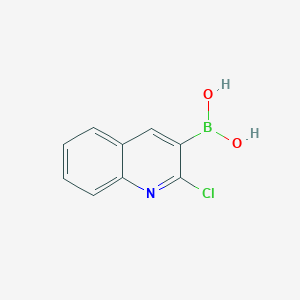

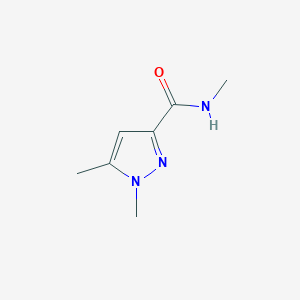

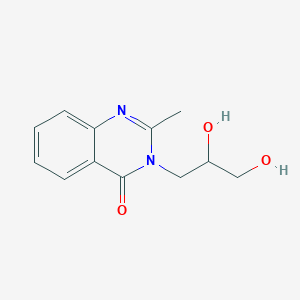

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile lend itself to forming covalent organic frameworks (COFs)?

A1: 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile possesses several structural features that make it ideal for COF synthesis:

- Planarity: The molecule is planar, facilitating the formation of ordered, layered structures within the COF. []

- Reactive Sites: The four fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. []

- Nitrile Group: The nitrile group enhances the reactivity of the fluorine atoms towards SNAr reactions. []

Q2: What are the advantages of using irreversible reactions, like those involving 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, in COF synthesis?

A2: Utilizing irreversible reactions, particularly SNAr reactions with 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, offers significant advantages in COF formation:

- Enhanced Stability: The irreversible nature of the reaction leads to COFs with high chemical stability, even under harsh conditions like strong acids or bases. []

- Post-Synthetic Modification: The robust framework allows for post-synthetic modifications under extreme conditions, enabling the introduction of functionalities not achievable during initial synthesis. []

Q3: Can you explain the charge transfer interactions observed between 4-(dimethylamino)pyridine (DMAP) and 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile?

A3: Research has shown that 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile acts as a π-type acceptor, forming charge transfer (CT) complexes with electron donors like DMAP. [] This interaction results in new UV/VIS spectral bands, indicative of CT complex formation.

- Stoichiometry: The solid complexes formed exhibit a 1:1 stoichiometry between DMAP and 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile. []

- NMR Studies: ¹H and ¹⁹F NMR spectroscopy confirm the formation of these CT complexes. []

- Formation Constants: Studies have determined the formation constants (KCT) and molar absorption coefficients (eCT) for the DMAP- 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile CT complex. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.